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Compound of Interest

Compound Name:
4-Fmoc-3-carboxymethyl-

morpholine

CAS No.: 885273-95-0

Cat. No.: B1503896

Get Quote

Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap

between small molecules and large biologics. Their constrained cyclic structure offers several

advantages over linear counterparts, including enhanced metabolic stability, increased

receptor-binding affinity, and improved cell permeability. A key challenge in designing effective

cyclic peptides lies in controlling their three-dimensional conformation. The introduction of non-

natural amino acids or "turn-inducers" is a powerful strategy to pre-organize the peptide

backbone into a specific, bioactive conformation.

This application note details the use of 4-Fmoc-3-carboxymethyl-morpholine (Fmoc-Mcm-

OH), a dipeptide isostere, as a scaffold to induce well-defined β-turn-like structures in cyclic

peptides. The morpholine core serves as a rigid constraint, guiding the peptide chain into a

folded conformation conducive to cyclization and subsequent target binding. We will explore

the rationale for its use, provide detailed protocols for its incorporation via Solid-Phase Peptide

Synthesis (SPPS), and outline a robust methodology for on-resin cyclization and final product

purification.
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The morpholine ring system offers a unique combination of structural rigidity and hydrogen

bonding capabilities. The oxygen atom within the ring can act as a hydrogen bond acceptor,

further stabilizing the desired turn structure. This pre-organization of the linear peptide

precursor can significantly improve the efficiency of the subsequent cyclization step, often

leading to higher yields and fewer side products compared to the cyclization of flexible, linear

peptides.

Workflow Overview: From Linear Precursor to
Purified Cyclic Peptide
The overall strategy involves the assembly of a linear peptide on a solid support, incorporation

of the Fmoc-Mcm-OH building block, and subsequent on-resin cyclization before cleavage and

purification.
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Solid-Phase Peptide Synthesis (SPPS)

On-Resin Cyclization

Cleavage & Purification

1. Resin Loading & Swelling

2. Iterative Fmoc-AA Coupling
(Fmoc Deprotection -> AA Activation -> Coupling)

3. Incorporation of Fmoc-Mcm-OH

4. Selective Deprotection of
Side-Chain Protecting Group (e.g., Alloc)

5. On-Resin Macrolactamization
(e.g., using PyBOP/DIPEA)

6. Final Fmoc Deprotection

7. Global Deprotection &
Cleavage from Resin (e.g., TFA cocktail)

8. Purification & Analysis
(RP-HPLC, LC-MS)

Final Cyclic Peptide

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of a cyclic peptide using the morpholine scaffold.
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Materials and Reagents
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Reagent/Material Supplier (Example) Grade Comments

Rink Amide MBHA

Resin
Sigma-Aldrich

100-200 mesh, 0.5-

0.8 mmol/g

Suitable for C-terminal

amide peptides.

Fmoc-Protected

Amino Acids

Commercially

available
Synthesis Grade

Standard side-chain

protecting groups

(e.g., Boc, tBu, Trt).

4-Fmoc-3-

carboxymethyl-

morpholine

Commercially

available
>98% Purity

The key turn-inducing

building block.

N,N'-

Diisopropylcarbodiimi

de (DIC)

Sigma-Aldrich >99% Coupling reagent.

Oxyma Pure
Commercially

available
>99%

Coupling additive to

minimize

racemization.

N,N-

Diisopropylethylamine

(DIPEA)

Sigma-Aldrich
Peptide Synthesis

Grade

Base for coupling and

cyclization reactions.

Piperidine Sigma-Aldrich Anhydrous, >99.5%
For Fmoc

deprotection.

Benzotriazol-1-yl-

oxytripyrrolidinophosp

honium

hexafluorophosphate

(PyBOP)

Commercially

available
>98%

Reagent for on-resin

cyclization.

Tetrakis(triphenylphos

phine)palladium(0)
Sigma-Aldrich Catalyst For Alloc deprotection.

Phenylsilane Sigma-Aldrich >97%
Scavenger for Alloc

deprotection.

Trifluoroacetic acid

(TFA)
Sigma-Aldrich Reagent Grade, >99%

For cleavage from

resin.
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Dichloromethane

(DCM)
Fisher Scientific

Anhydrous, ACS

Grade

Washing and reaction

solvent.

N,N-

Dimethylformamide

(DMF)

Fisher Scientific
Anhydrous, Peptide

Synthesis Grade

Washing and reaction

solvent.

Protocol 1: Solid-Phase Synthesis of the Linear
Peptide
This protocol details the assembly of the linear peptide precursor on a Rink Amide resin. The

sequence includes the incorporation of Fmoc-Mcm-OH.

1. Resin Preparation: a. Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in a

peptide synthesis vessel. b. Drain the DMF.

2. First Amino Acid Coupling: a. Prepare a solution of the first Fmoc-amino acid (0.5 mmol, 5

eq.), DIC (0.5 mmol, 5 eq.), and Oxyma Pure (0.5 mmol, 5 eq.) in DMF. b. Add the coupling

solution to the resin and agitate for 2 hours. c. Wash the resin thoroughly with DMF (3x) and

DCM (3x).

3. Iterative Peptide Elongation: a. Fmoc Deprotection: Treat the resin with 20% piperidine in

DMF for 5 minutes, followed by a second treatment for 15 minutes. b. Washing: Wash the resin

with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine. c. Coupling: Couple the next

Fmoc-amino acid using the same conditions as in step 2b. d. Repeat steps 3a-3c for each

amino acid in the sequence.

4. Incorporation of 4-Fmoc-3-carboxymethyl-morpholine: a. After deprotection of the N-

terminal Fmoc group of the growing peptide chain, prepare a solution of 4-Fmoc-3-
carboxymethyl-morpholine (0.5 mmol, 5 eq.), DIC (0.5 mmol, 5 eq.), and Oxyma Pure (0.5

mmol, 5 eq.) in DMF. b. Add this solution to the resin and agitate for 4 hours. The slightly

increased coupling time ensures the efficient incorporation of this specialized building block. c.

Wash the resin as described in step 3b.

5. Continuation of Peptide Synthesis: a. Continue the peptide elongation following the steps in

section 3 until the full linear sequence is assembled. Ensure the amino acid that will form the
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lactam bridge (e.g., Asp or Glu) has a side-chain protecting group that can be removed

orthogonally, such as an Allyl ester (OAll) or Alloc group.

Resin Linker Fmoc AA_1 PG
Coupling 1

Fmoc AA_2 PG
Deprotect & Couple 2

Fmoc Mcm
Deprotect & Couple Mcm

Fmoc AA_n PG_ortho
Deprotect & Couple n

Click to download full resolution via product page

Figure 2: Schematic of linear peptide assembly including the morpholine unit (Mcm).

Protocol 2: On-Resin Cyclization
This protocol describes the head-to-tail macrolactamization on the solid support. This method is

often preferred as it can minimize intermolecular side reactions by pseudo-dilution.

1. N-Terminal Fmoc Deprotection: a. Treat the fully assembled linear peptide-resin with 20%

piperidine in DMF as described previously to expose the N-terminal amine. b. Thoroughly wash

the resin with DMF and DCM.

2. Orthogonal Side-Chain Deprotection: a. To deprotect a side-chain Allyl ester (e.g., on Asp-

OAll), prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) and

phenylsilane (10 eq.) in anhydrous DCM. b. Bubble argon through the solution for 15 minutes

to ensure an inert atmosphere. c. Add the solution to the resin and agitate for 2 hours,

protected from light. d. Wash the resin with DCM (5x), DMF (5x), and a solution of 0.5% sodium

diethyldithiocarbamate in DMF (3x) to scavenge residual palladium. Finally, wash with DMF

(3x) and DCM (3x).

3. Macrolactamization: a. Prepare a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF. b.

Add the solution to the deprotected peptide-resin. c. Allow the reaction to proceed for 12-24

hours at room temperature. The progress of the cyclization can be monitored by taking a small

sample of resin, cleaving the peptide, and analyzing by LC-MS. d. Once complete, wash the

resin extensively with DMF and DCM.

Protocol 3: Cleavage, Purification, and Analysis
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1. Cleavage from Resin: a. Prepare a cleavage cocktail appropriate for the remaining side-

chain protecting groups. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water,

5% thioanisole, 2.5% 1,2-ethanedithiol. b. Add the cleavage cocktail to the resin and agitate for

2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude

peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the

ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.

2. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g.,

50% acetonitrile/water). b. Purify the peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC) on a C18 column. c. Use a gradient of acetonitrile in water (both

containing 0.1% TFA). d. Collect fractions corresponding to the desired product peak.

3. Analysis and Characterization: a. Confirm the identity and purity of the final cyclic peptide

using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight. b.

Further structural characterization can be performed using Nuclear Magnetic Resonance

(NMR) spectroscopy to confirm the conformation induced by the morpholine scaffold.

Conclusion and Outlook
The use of 4-Fmoc-3-carboxymethyl-morpholine represents a valuable tool for the synthesis

of conformationally constrained cyclic peptides. The protocols outlined here provide a robust

framework for the successful incorporation of this turn-inducing dipeptide isostere and

subsequent on-resin cyclization. The resulting cyclic peptides, with their pre-organized

backbone, are excellent candidates for screening in drug discovery programs, particularly for

targets where a specific 3D structure is crucial for activity. Further optimization of cyclization

conditions and sequence context will continue to expand the utility of this powerful synthetic

strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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